3-(1H-imidazol-4-yl)propan-1-ol hydrochloride chemical structure
3-(1H-imidazol-4-yl)propan-1-ol hydrochloride chemical structure
Technical Monograph: 3-(1H-Imidazol-4-yl)propan-1-ol Hydrochloride
Executive Summary
3-(1H-Imidazol-4-yl)propan-1-ol hydrochloride (CAS: 152028-81-4) is a critical heterocyclic building block in medicinal chemistry, specifically within the development of histamine H3 receptor antagonists and inverse agonists.[1][2][3] Structurally, it consists of an imidazole ring linked to a primary alcohol via a propyl chain.[2][3] It serves as the "warhead" or anchor moiety for the proxifan class of H3 ligands (e.g., Ciproxifan, Iodoproxyfan), where the imidazole ring mimics the endogenous histamine ligand while the propyl chain extends into the receptor's binding pocket to achieve high affinity.[2][3]
This guide details the structural characteristics, synthetic pathways, physicochemical properties, and biological relevance of this compound, designed for researchers in drug discovery and organic synthesis.[2][3]
Chemical Identity & Structural Analysis
The compound is the hydrochloride salt of 3-(1H-imidazol-4-yl)propan-1-ol.[1][2][3][4][5] The imidazole ring is capable of tautomerism (1H vs 3H), but in the solid hydrochloride salt form, the protonation typically occurs at the N3 position, stabilizing the cation.[2][3]
| Property | Data |
| IUPAC Name | 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride |
| Common Names | Imidazol-4-yl-propanol HCl; Deaminohistidinol |
| CAS Number | 152028-81-4 |
| Molecular Formula | C₆H₁₀N₂O[1][2][3][5] · HCl |
| Molecular Weight | 162.62 g/mol |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Highly soluble in water, methanol, DMSO |
| SMILES | OCCCC1=CNC=N1.Cl |
Structural Logic
-
Imidazole Ring: Acts as a bioisostere for the histamine imidazole, providing hydrogen bond donor/acceptor sites critical for interacting with Asp residues (e.g., Asp3.[2][3]32) in the transmembrane domain of G-protein coupled receptors (GPCRs).[2][3]
-
Propyl Linker: The three-carbon chain provides optimal spacing.[2][3] Structure-activity relationship (SAR) studies indicate that altering this length (ethyl or butyl) significantly impacts H3 receptor binding affinity.[2][3]
-
Primary Alcohol: Serves as a versatile handle for further functionalization (e.g., etherification to form Ciproxifan) or as a polar terminus in metabolic studies.[2][3]
Synthesis & Manufacturing
The synthesis of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride is classically achieved through the reduction of 3-(1H-imidazol-4-yl)propanoic acid (or its ester derivatives), which is itself derived from urocanic acid via hydrogenation.[2][3]
Synthetic Pathway Diagram
The following diagram illustrates the reduction pathway from the propanoic acid precursor.
Caption: Synthetic route from imidazole propionic acid to the target hydrochloride salt via esterification and hydride reduction.
Detailed Protocol (Based on Kivits et al. Method)
This protocol describes the reduction of the methyl ester, which is often preferred over the direct acid reduction for yield optimization.[3]
-
Esterification: Reflux 3-(1H-imidazol-4-yl)propanoic acid (10 mmol) in anhydrous methanol (30 mL) with a catalytic amount of concentrated H₂SO₄ for 12 hours. Concentrate in vacuo to yield the methyl ester.[2][3]
-
Reduction:
-
Suspend Lithium Aluminum Hydride (LiAlH₄, 20 mmol) in dry THF (50 mL) under argon atmosphere at 0°C.
-
Add the methyl ester (dissolved in THF) dropwise to the suspension.[3]
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quenching: Carefully quench with Glauber’s salt (Na₂SO₄[2][3]·10H₂O) or the Fieser method (water/15% NaOH/water).[2][3]
-
-
Isolation: Filter the aluminum salts and wash with THF.[2][3] Dry the filtrate over MgSO₄ and concentrate to obtain the crude alcohol as a viscous oil.[2][3]
-
Salt Formation: Dissolve the crude oil in a minimal amount of ethanol.[2][3] Add 1.1 equivalents of HCl (e.g., 4M in dioxane).[2][3] Precipitate the hydrochloride salt by adding diethyl ether or cooling to 4°C. Filter and dry under vacuum.[2][3]
Physicochemical Properties
Understanding the physicochemical behavior of this salt is vital for formulation and assay development.[2][3]
| Parameter | Value / Description | Relevance |
| pKa (Imidazole) | ~6.95 - 7.10 | The imidazole ring is partially protonated at physiological pH, aiding receptor binding.[2][3] |
| pKa (Alcohol) | >15 | The hydroxyl group is non-ionizable under physiological conditions. |
| Hygroscopicity | High | The HCl salt readily absorbs atmospheric moisture; store in a desiccator. |
| Stability | Stable | Stable under standard laboratory conditions.[3] Avoid strong oxidizers.[2][3] |
| Melting Point | 90-95°C (approx.) | Varies based on hydration state and crystal form.[3] |
Biological Relevance & Pharmacokinetics
The 3-(1H-imidazol-4-yl)propan-1-ol scaffold is a "privileged structure" in histamine research.[2][3] It is chemically distinct from histamine (which has an ethyl-amine chain) but retains the imidazole recognition element.[2][3]
Role in H3 Receptor Pharmacology
This alcohol is the direct precursor to Ciproxifan and Iodoproxyfan , which are potent H3 receptor antagonists.[2][3] The alcohol moiety is typically etherified with a phenyl or phenanone group to create the hydrophobic tail required for high-affinity antagonistic activity.[2][3]
Metabolic Pathway Context
In vivo, imidazole propionic acid is a metabolite of urocanic acid (from histidine).[2][3] The alcohol derivative can be formed via minor reductive pathways or administered as a prodrug fragment.[2][3]
Caption: Biological and synthetic relationship of the alcohol to the histamine metabolic pathway and H3 antagonists.
Analytical Characterization
To validate the identity of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride, 1H NMR is the primary tool.[2][3]
Expected 1H NMR Data (D₂O or CD₃OD, 400 MHz):
-
δ 8.60 ppm (s, 1H): Imidazole C2-H (Deshielded due to N+ protonation).[2][3]
-
δ 3.60 ppm (t, 2H, J=6.5 Hz): -CH₂-OH (Methylene adjacent to oxygen).[2][3]
-
δ 2.80 ppm (t, 2H, J=7.5 Hz): Imidazole-CH₂ - (Methylene adjacent to ring).[2][3]
-
δ 1.85 ppm (m, 2H): -CH₂-CH₂ -CH₂- (Central methylene).[2][3]
Note: In D₂O, the exchangeable protons (OH and NH) will not be visible.[2][3]
References
-
Kivits, G. A. A., et al. (1996).[2][3] "A convenient preparation of 3-(1H-imidazol-4-yl)propanol."[2][3][6] ResearchGate / Internal Archives. (Primary synthesis source describing the reduction of imidazole propionic acid derivatives).[3]
-
Stark, H., et al. (1996).[2][3][6] "Novel Carbamates as Potent Histamine H3 Receptor Antagonists with High in Vitro and Oral in Vivo Activity."[2][3][6] Journal of Medicinal Chemistry, 39(6), 1157–1163.[2][3] Link (Describes the use of the alcohol as a precursor for carbamate H3 antagonists).[2][3]
-
Accela ChemBio Inc. "Product Data Sheet: 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride (CAS 152028-81-4)."[1][2][3][5] Link (Source for CAS and commercial availability).[2][3]
-
Schunack, W. (1989).[2][3] "Pharmacology of H3-receptor antagonists." Trends in Pharmacological Sciences. (Context on the proxifan series).
-
PubChem Database. "3-(1H-Imidazol-4-yl)propanoic acid (Precursor)."[2][3] CID: 798.[2][3] Link
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